

Spectroscopic Profile of 2-Cyclobutylideneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclobutylideneacetic acid

Cat. No.: B1358119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclobutylideneacetic acid**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are standardized protocols applicable to the analysis of similar unsaturated carboxylic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Cyclobutylideneacetic acid**. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule, including a carboxylic acid, an exocyclic double bond, and a cyclobutane ring.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Cyclobutylideneacetic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	Singlet (broad)	1H
=CH-	5.6 - 5.8	Singlet or Triplet	1H
-CH ₂ - (allylic)	2.8 - 3.2	Multiplet	4H
-CH ₂ - (cyclobutane)	1.8 - 2.2	Multiplet	2H

Predicted in a standard deuterated solvent like CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclobutylideneacetic acid

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-COOH	170 - 185
=C<	140 - 150
=CH-	115 - 125
-CH ₂ - (allylic)	30 - 35
-CH ₂ - (cyclobutane)	15 - 25

Predicted in a standard deuterated solvent like CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 2-Cyclobutylideneacetic acid

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (sp ²)	3000 - 3100	Medium
C-H (sp ³)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1690 - 1740	Strong
C=C (Alkene)	1640 - 1680	Medium
C-O (Carboxylic Acid)	1210 - 1320	Strong

Predicted for a neat or solution sample.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for 2-Cyclobutylideneacetic acid

Parameter	Predicted Value
Molecular Formula	C ₆ H ₈ O ₂
Monoisotopic Mass	112.05243 Da[1]
Molecular Ion [M] ⁺	m/z 112
Key Fragment Ions	m/z 95 ([M-OH] ⁺), m/z 67 ([M-COOH] ⁺)

Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

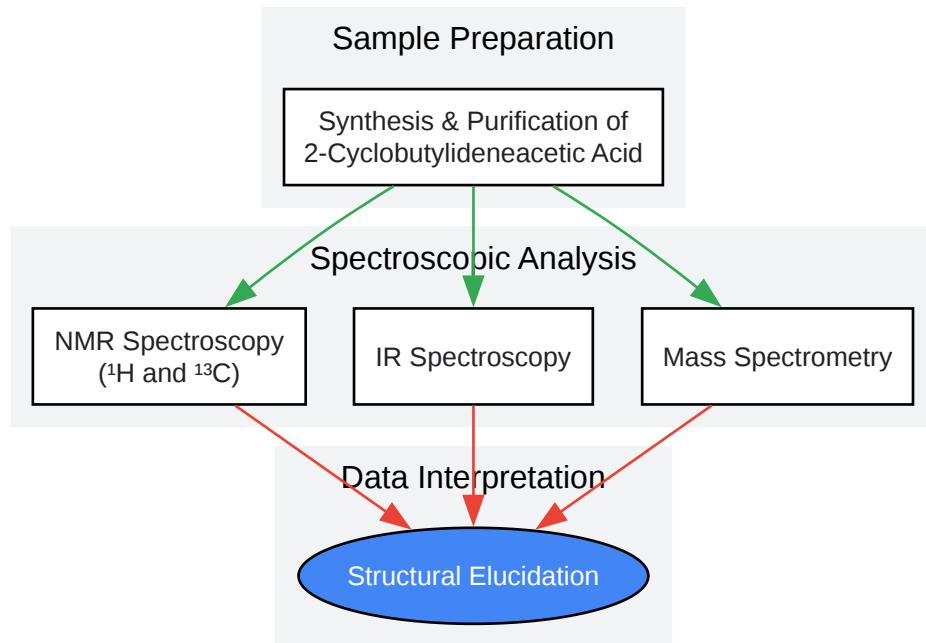
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Cyclobutylideneacetic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the range of -1 to 15 ppm.
 - Apply a 90° pulse with a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Use a 100 MHz or higher field NMR spectrometer.
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR (typically 1024 or more).
 - Set the spectral width to cover the range of 0 to 200 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Sample (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.

- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Data Acquisition:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **2-Cyclobutylideneacetic acid**, direct infusion or injection via gas chromatography (GC-MS) is suitable.
- Ionization:
 - Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance at each m/z value.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Cyclobutylideneacetic acid**.

Spectroscopic Analysis Workflow for 2-Cyclobutylideneacetic Acid

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-cyclobutylideneacetic acid (C₆H₈O₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclobutylideneacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358119#spectroscopic-data-for-2-cyclobutylideneacetic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com